3,3-Dimethyl-1-pivaloylazetidin-2-one

Description

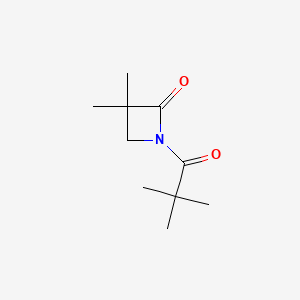

3,3-Dimethyl-1-pivaloylazetidin-2-one is a strained β-lactam derivative characterized by a four-membered azetidinone ring substituted with two methyl groups at the 3-position and a pivaloyl (2,2-dimethylpropanoyl) group at the 1-position. This compound’s structural rigidity and steric bulk confer unique reactivity and stability compared to simpler β-lactams. Its synthesis typically involves [2+2] cycloaddition or acyl substitution reactions, with applications in medicinal chemistry as a precursor for antibiotics, protease inhibitors, and chiral building blocks in asymmetric synthesis . The pivaloyl group enhances metabolic stability by resisting enzymatic hydrolysis, while the dimethyl substituents influence ring strain and conformational preferences .

Properties

CAS No. |

192998-85-9 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.251 |

IUPAC Name |

1-(2,2-dimethylpropanoyl)-3,3-dimethylazetidin-2-one |

InChI |

InChI=1S/C10H17NO2/c1-9(2,3)7(12)11-6-10(4,5)8(11)13/h6H2,1-5H3 |

InChI Key |

MMPJJTSCSDLHBB-UHFFFAOYSA-N |

SMILES |

CC1(CN(C1=O)C(=O)C(C)(C)C)C |

Synonyms |

2-Azetidinone, 1-(2,2-dimethyl-1-oxopropyl)-3,3-dimethyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3,3-Dimethyl-1-pivaloylazetidin-2-one, the following table compares it with structurally related azetidinone derivatives:

Key Findings:

Steric Effects: The dual 3,3-dimethyl substituents in this compound increase steric hindrance, reducing nucleophilic attack on the β-lactam ring compared to mono-substituted analogs (e.g., 3-Methyl-1-pivaloylazetidin-2-one) . This enhances stability but may limit reactivity in ring-opening reactions.

Lipophilicity : The pivaloyl group elevates logP (1.8) compared to acetyl-substituted derivatives (logP = -0.2), improving membrane permeability but reducing aqueous solubility (0.15 mg/mL vs. 12.3 mg/mL for 1-Acetylazetidin-2-one) .

Biological Activity : Unlike 1-Benzoylazetidin-2-one, which exhibits cytotoxicity due to aromatic π-π interactions, the aliphatic pivaloyl group in this compound reduces off-target effects, making it a safer scaffold for antibiotic design .

Thermal Stability : The bulky substituents raise decomposition temperatures (180–190°C) compared to less-substituted analogs, aligning with computational studies showing reduced ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.